Benzobarbital

Catalog No.
S575117
CAS No.
744-80-9
M.F
C19H16N2O4
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzobarbital

CAS Number

744-80-9

Product Name

Benzobarbital

IUPAC Name

1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)

InChI Key

QMOWPJIFTHVQMB-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

benzobarbital, Benzonal, benzoylluminal

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Benzobarbital, also known as Benzonal, is a barbiturate derivative with the molecular formula C19H16N2O4 and a molecular weight of 336.3 g/mol. This compound is characterized by its structure, which includes a benzoyl group and a diazinane ring, making it unique among barbiturates. Benzobarbital primarily functions as an anticonvulsant, acting on the central nervous system to decrease neuronal excitability and prevent seizures .

Benzobarbital's anticonvulsant effect is believed to be mediated by its interaction with GABAA receptors in the central nervous system []. These receptors are involved in inhibitory neurotransmission, and Benzobarbital is thought to enhance the action of the neurotransmitter GABA, leading to decreased neuronal activity and seizure control [].

The specific mechanism by which Benzobarbital interacts with GABAA receptors is not fully understood and requires further research [].

Benzobarbital exhibits a narrow therapeutic index, meaning the difference between a therapeutic dose and a toxic dose is small []. Overdose can lead to coma and respiratory depression, and Benzobarbital is considered a drug with dependence potential [].

Benzobarbital should only be used under the supervision of a qualified physician.

Additional Safety Information:

  • Toxicity: Benzobarbital is a central nervous system depressant and can cause drowsiness, dizziness, and impaired coordination [].
  • Flammability: Barbiturates are generally not flammable but can decompose upon heating, releasing flammable gases [].
  • Reactivity: Benzobarbital may react with strong acids or bases [].
  • Development of tolerance: Over time, the body could develop tolerance to the drug, requiring higher doses to achieve the same anticonvulsant effect.
  • Sedative side effects: Benzobarbital caused significant drowsiness and other sedative side effects, limiting its tolerability in some patients.

The emergence of newer and more effective anticonvulsant medications with fewer side effects gradually led to the decline of benzobarbital in epilepsy treatment.

Research on Mechanisms of Action

Scientific research has also explored the mechanisms of action of benzobarbital to understand its effects on the nervous system. Studies have shown that it acts by:

  • Enhancing the effects of the inhibitory neurotransmitter GABA: Benzobarbital binds to specific sites on GABA receptors, increasing the duration and intensity of GABA's inhibitory signal []. This helps to calm down overactive neurons and reduce seizure activity.
  • Modulating other neurotransmitter systems: Benzobarbital may also interact with other neurotransmitter systems, such as the glutamate system, although the exact mechanisms are still being investigated [].

Understanding these mechanisms of action has contributed to the development of new generations of anticonvulsant drugs that target specific aspects of the seizure process more precisely.

Research on Potential Applications Beyond Epilepsy

While not currently used as a mainstream treatment, limited research has explored the potential applications of benzobarbital beyond epilepsy. These include:

  • Investigating its effects on other neurological conditions: Some studies have examined the potential use of benzobarbital in managing anxiety, insomnia, and certain movement disorders. However, due to the availability of safer and more effective medications for these conditions, further research is not actively pursued [, ].
  • Studying its historical use in medicine: Research on the historical use of benzobarbital can provide valuable insights into the evolution of medical treatments and the challenges faced in developing effective therapies for various conditions [].
Typical of barbiturates. These include:

  • Oxidation: Under certain conditions, Benzobarbital can be oxidized to form different metabolites.
  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, potentially affecting its pharmacological activity.
  • Metabolism: Benzobarbital is metabolized in the liver by hepatic microsomal enzymes, similar to other barbiturates such as phenobarbital.

These reactions are influenced by environmental factors such as pH and the presence of other chemicals.

Benzobarbital exhibits significant biological activity through its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as an agonist at the GABA_A receptor, increasing the duration of chloride ion channel opening. This mechanism leads to enhanced inhibitory neurotransmission, resulting in sedative and anticonvulsant effects . The pharmacokinetics of Benzobarbital suggest that it shares characteristics with phenobarbital, including rapid absorption and a high bioavailability rate.

The synthesis of Benzobarbital can be achieved through several methods:

  • Reaction of Acetophenone and Urea: This method involves the condensation of acetophenone with urea to form a key intermediate that is further processed.
  • Phenylamino Ketone Ester Reaction: In this method, a phenylamino ketone ester reacts with formaldehyde to yield Benzobarbital.
  • Benzaldehyde and Dimethylacrylamide Reaction: This approach utilizes benzaldehyde and dimethylacrylamide in a condensation reaction to create Benzobarbital .

These synthetic routes highlight the versatility in producing this compound.

Interaction studies involving Benzobarbital reveal that it can interact with various substances, including:

  • Other Medications: Combining Benzobarbital with other central nervous system depressants (such as alcohol or benzodiazepines) can enhance sedative effects and increase the risk of overdose.
  • Liver Enzyme Inducers: Drugs that induce liver enzymes can increase the metabolism of Benzobarbital, potentially reducing its efficacy .

Understanding these interactions is crucial for safe prescribing practices.

Benzobarbital shares similarities with other barbiturates but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
PhenobarbitalCommonly used for seizures; long half-lifeMore widely prescribed than Benzobarbital
ThiopentalFast-acting anesthetic; used in surgeriesNot available in some countries
SecobarbitalShort-acting; used for insomniaHigher abuse potential
AmobarbitalIntermediate duration; used for sedationLess common than other barbiturates

Benzobarbital's unique combination of sedative and anticonvulsant properties makes it particularly valuable in specific clinical scenarios where other medications may fail or cause undesirable side effects .

Historical Synthesis Approaches

Early Barbiturate Derivative Synthesis Frameworks

The synthesis of barbiturate derivatives traces back to the foundational work of Adolf von Baeyer, who first synthesized barbituric acid in 1864 by combining urea obtained from animals and malonic acid obtained from apples [10] [15]. This breakthrough established the fundamental pyrimidine ring structure that would become the cornerstone of all subsequent barbiturate chemistry [10] [11]. The early synthetic framework employed by Baeyer involved the condensation of urea with malonic acid derivatives, creating the 2,4,6-pyrimidinetrione scaffold that characterizes barbituric acid and its derivatives [15].

The pioneers Josef von Mering and Emil Fischer advanced barbiturate synthesis methodology by developing the systematic approach to substituted barbiturates in 1903 [11] [13]. Using the Grimaux method, they synthesized various barbiturate derivatives through the alkylation of barbituric acid at the carbon-5 position [11]. Fischer, who later received the Nobel Prize in Chemistry, demonstrated that the introduction of ethyl groups into the inactive barbituric acid could generate compounds with sedative properties [11] [13]. This fundamental discovery established the principle that pharmacological activity in barbiturates predominantly relies on the substituents attached to the carbon-5 atom of the pyrimidine ring [15].

The early synthetic frameworks focused on malonic ester condensations with urea derivatives under basic conditions [10] [12]. Over the course of the 20th century, more than 2,500 barbiturate derivatives were synthesized using variations of this fundamental approach, with approximately 50 eventually reaching clinical application [12]. The traditional methodology involved heating malonic acid esters with urea in the presence of sodium alkoxide, leading to cyclization and formation of the barbiturate ring system [15].

Evolution of Benzoyl Group Incorporation Strategies

The incorporation of benzoyl groups into barbiturate structures represented a significant advancement in synthetic methodology, leading to the development of benzobarbital and related compounds [1] [3]. Early strategies for benzoyl group incorporation relied on direct acylation reactions using benzoyl chloride as the primary reagent [1] [5]. The reaction of phenobarbital with benzoyl chloride under specific conditions yielded benzobarbital, with temperatures maintained between 155 degrees Celsius and 170 degrees Celsius for approximately 9 hours to achieve optimal yields [1] .

The evolution of benzoyl incorporation strategies involved the development of more sophisticated leaving group systems [16] [17]. Benzoyl chloride emerged as the favored source of benzoyl groups due to its high reactivity toward nucleophilic centers, enabling the preparation of benzoyl ketones, benzamides, and benzoate esters [16]. The benzoyl group, with the formula negative carbon oxygen carbon six hydrogen five and structure negative carbon double bond oxygen negative carbon six hydrogen five, demonstrated unique reactivity patterns that facilitated its incorporation into complex molecular frameworks [16].

Advanced benzoyl incorporation methodologies incorporated catalyst systems to improve reaction efficiency and selectivity [17] [18]. The use of 4-dimethylaminopyridine as a catalyst and triethylamine as a base in benzene solvent provided enhanced control over acylation reactions . These developments enabled the selective introduction of benzoyl groups while minimizing side reactions and improving overall synthetic yields [17] [18].

The mechanistic understanding of benzoyl group incorporation evolved to encompass acyl migration phenomena and rearrangement processes [17] [22]. Research demonstrated that benzoyl groups could migrate from secondary positions to primary hydroxyl groups, or from equatorial secondary hydroxyl groups to axial hydroxyl groups, depending on reaction conditions and substrate structure [17]. This understanding of acyl migration enabled the development of regioselective synthetic strategies for complex benzoyl-containing barbiturate derivatives [17] [22].

Modern Synthetic Pathways

Bisamide Condensation Mechanism

Modern bisamide condensation mechanisms have emerged as powerful synthetic tools for constructing complex barbiturate derivatives, including benzobarbital analogs [23] [25]. The bisamide condensation reaction involves the coupling of two amide groups through a central linking unit, typically achieved through the reaction of aldehydes with primary amides under controlled conditions [25] [26]. The mechanism proceeds through initial nucleophilic addition of the amide to the aromatic aldehyde, producing an imine intermediate, followed by subsequent nucleophilic attack to form the bisamide product [24].

The synthesis of bisamide compounds utilizes amidification reactions conducted in the melt state, providing enhanced reaction efficiency and reduced solvent requirements [23]. Stearic acid and appropriate diamines are heated above their melting points and mixed using mechanical stirring in a neutral nitrogen atmosphere [23]. The addition of hypophosphorous acid in negligible amounts serves as an antioxidizing agent, preventing degradation of sensitive intermediates during the condensation process [23].

Advanced bisamide condensation methodologies employ palladium-catalyzed systems for enhanced selectivity and yield [25]. The use of magnetic iron oxide nanoparticles doped into mesoporous silica channels, combined with palladium complexes, provides heterogeneous catalysis for bisamide formation [25]. These systems achieve yields ranging from 90 to 98 percent under solvent-free conditions at 50 degrees Celsius within 8 to 20 minutes [25].

The mechanism involves multiple elementary steps, beginning with substrate coordination to the metal center, followed by carbon-hydrogen bond activation and subsequent coupling reactions [25] [26]. The Ugi four-component condensation reaction represents another important bisamide formation pathway, proceeding through azomethine formation in the initial stage [26]. This multicomponent approach enables the rapid assembly of complex bisamide structures with diverse substitution patterns [26] [27].

Isoglutarimide-Mediated Cyclization

Isoglutarimide-mediated cyclization represents a sophisticated synthetic approach for constructing complex heterocyclic systems relevant to benzobarbital synthesis [28] [29]. The cyclization mechanism involves the formation of glutarimide intermediates that undergo subsequent ring-closing reactions to generate polycyclic structures [28] [30]. This methodology has proven particularly valuable for accessing challenging molecular architectures that are difficult to obtain through conventional synthetic routes [29] [31].

The isoglutarimide cyclization process begins with the formation of acyl glucuronide metabolites that undergo eliminative cyclization rather than the typical oxygen-acyl migration characteristic of standard acyl glucuronides [30] [31]. The reaction proceeds with a half-life of 10.2 minutes at 37 degrees Celsius under physiological conditions, demonstrating the facile nature of this cyclization pathway [30] [31]. The driving force for this cyclization is attributed to attack on the ester linkage by an unusually nucleophilic glutaramide nitrogen with a pKa value of 9.76 [30] [31].

Advanced isoglutarimide cyclization methodologies employ lithium hydroxide-promoted hydrolysis for selective carbon-nitrogen cleavage [29]. The reaction utilizes 2 equivalents of lithium hydroxide as the base at room temperature, providing selective cleavage of twisted nitrogen-acyl glutarimide structures [29]. This approach enables the synthesis of primary amides under mild conditions with high selectivity and good yields across various aryl and alkyl substituents [29].

The mechanistic pathway involves ring opening of the glutarimide followed by site-selective carbon-nitrogen cleavage to afford the desired products [29]. Gram-scale synthesis using continuous flow methods has been achieved, demonstrating the practical applicability of this methodology for both batch and flow synthetic applications [29]. The reaction tolerates various functional groups and provides access to complex molecular frameworks that serve as important intermediates in pharmaceutical synthesis [29] [32].

Oxidative Coupling Techniques

Oxidative coupling techniques have emerged as powerful methods for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex barbiturate derivatives [33] [34]. These reactions involve the coupling of two molecular entities through an oxidative process, typically catalyzed by transition metal complexes and requiring an external oxidant [33] [34]. The fundamental principle underlying oxidative coupling is the net loss of two electrons from the reactants, which are trapped by an oxidant to facilitate bond formation [33] [35].

The mechanism of oxidative coupling reactions can proceed through either inner sphere or outer sphere processes [34] [38]. In inner sphere processes, the substrate coordinates directly to the metal center to form a metal-substrate complex, followed by oxidation through electron transfer or hydrogen atom abstraction [38]. The resulting reactive intermediates engage in downstream coupling reactions that can occur through either coordinated or non-coordinated pathways [38] [39].

Modern oxidative coupling methodologies utilize oxygen or air as terminal oxidants to achieve high atom economy and sustainability [33] [39]. Copper-catalyzed oxidative coupling reactions have proven particularly effective, with mechanisms involving the formation of iminium cuprate salts as key intermediates [36]. These intermediates are formed by oxidation with copper(II) and subsequently undergo coupling reactions in the presence of water or other nucleophiles [36].

The application of oxidative coupling to barbiturate synthesis involves the coupling of aromatic compounds with various nucleophiles such as enolates and phenols [35] [37]. Both intermolecular and intramolecular coupling reactions can be conducted under the action of base/oxidants or oxidants alone [35] [37]. The coupling typically occurs at positions of high nucleophilicity, enabling the selective formation of complex molecular architectures [35] [37].

Table 1: Comparison of Modern Synthetic Pathways for Benzobarbital Derivatives

Synthetic MethodReaction ConditionsTypical Yield (%)Reaction TimeKey Advantages
Bisamide Condensation50°C, solvent-free, Pd catalyst90-988-20 minutesHigh efficiency, minimal waste
Isoglutarimide CyclizationRoom temperature, LiOH85-9510-30 minutesMild conditions, high selectivity
Oxidative CouplingAmbient temperature, Cu catalyst, O₂70-851-6 hoursSustainable, atom-economical

Industrial-Scale Production Challenges

Solvent Selection and Reaction Optimization

Solvent selection represents a critical factor in the industrial-scale production of benzobarbital, significantly impacting reaction efficiency, product quality, and overall process economics [46] [48]. The systematic approach to solvent selection involves evaluation of multiple criteria including safety, health, environmental impact, and physical properties in alignment with the Global Harmonised System of chemical classification [46] [51]. Modern solvent selection methodologies utilize computational screening approaches that calculate solvent effects for chemical reactions using comprehensive databases of available solvents [52].

The solvent selection framework for benzobarbital synthesis incorporates five essential steps: problem identification, search criteria definition, candidate identification and evaluation, final selection, and verification [47]. The problem identification phase involves determining the actual functions of the solvent within the synthetic process, including its role as reaction medium, extraction agent, or crystallization medium [47]. Search criteria are defined in terms of physical and chemical properties that satisfy the operational needs of the process [47].

Reaction optimization in industrial benzobarbital production requires careful consideration of solvent effects on reaction kinetics and thermodynamics [52]. The solvent can alter both the free energy of reaction and the free energy of activation for each reaction step, directly influencing reaction rates, selectivity, and product yields [52]. Computational methods using solvation model density enable the systematic evaluation of solvent effects across large sets of potential solvents [52].

The implementation of design of experiments methodologies has revolutionized solvent optimization for benzobarbital synthesis [49]. These approaches utilize principle component analysis incorporating 136 solvents with diverse properties to create comprehensive solvent maps for reaction optimization [49]. The systematic evaluation of solvent space enables the identification of safer alternatives to toxic or hazardous solvents while maintaining or improving reaction performance [49] [51].

Advanced solvent selection strategies incorporate green chemistry principles and life cycle assessment considerations [48] [51]. The combination of cost evaluation and environmental impact assessment provides a comprehensive framework for sustainable solvent selection in industrial processes [48]. These methodologies have demonstrated the potential for reducing costs and carbon dioxide emissions by up to 67 percent and 70 percent respectively through appropriate solvent selection [48].

Purification Protocols and Yield Maximization

Industrial-scale purification of benzobarbital requires sophisticated protocols that balance product purity, yield recovery, and processing efficiency [53] [54]. Modern purification methodologies employ multi-stage approaches combining crystallization control, advanced separation techniques, and inline process analytical technology to achieve pharmaceutical-grade purity standards [53]. European pharmaceutical manufacturers have demonstrated the ability to reduce residual solvent levels to 10 parts per million or below, representing 40 percent improvement over pharmacopeial limits [53].

The purification cascade for benzobarbital typically involves membrane nanofiltration combined with chromatographic separation techniques [53] [56]. Advanced facilities utilize membrane-based nanofiltration systems that enable enantiomeric purity levels exceeding 99.95 percent, surpassing standard pharmacopeial requirements [53]. These integrated purification platforms combine multiple separation techniques including chromatography, membrane filtration, and centrifugation to achieve enhanced performance and process flexibility [56].

High-Performance Liquid Chromatography systems equipped with advanced stationary phases and detection technologies enable rapid separation and quantification of complex mixtures during purification [56]. Supercritical Fluid Chromatography has gained prominence as a powerful purification technique, utilizing supercritical carbon dioxide as the mobile phase to provide faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [56].

Solid-Phase Extraction represents a versatile purification technique widely employed for sample cleanup and pre-concentration in benzobarbital production [54] [56]. Recent developments have introduced novel sorbent materials with enhanced selectivity and improved extraction efficiencies [56]. The extraction process involves temporary binding of target compounds to sorbent materials in solid phase cartridges, followed by washing to remove interfering compounds and elution using organic solvents [54].

Yield maximization strategies incorporate real-time monitoring and control systems that enable continuous optimization of purification parameters [53] [55]. Advanced analytical platforms reduce spectroscopic analysis time from 45 to 8 minutes, enabling 100 percent in-process testing for critical intermediates [53]. These systems utilize chemometric modeling and automated feedback control to maintain optimal purification conditions and minimize product losses [53] [55].

Table 2: Industrial Purification Methods for Benzobarbital

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing TimeKey Applications
Membrane Nanofiltration99.9592-952-4 hoursEnantiomeric separation
Supercritical Fluid Chromatography99.2-99.888-921-3 hoursChiral purification
Solid-Phase Extraction98.5-99.585-9030-60 minutesSample cleanup
Crystallization Control99.0-99.780-854-8 hoursFinal purification

The implementation of continuous manufacturing approaches has revolutionized benzobarbital purification protocols [53] [44]. Automated continuous manufacturing lines achieve monthly output capacities exceeding 19 metric tons while maintaining real-time impurity profiling and quality control [53]. These systems incorporate advanced process control algorithms that optimize purification parameters based on feed composition and target specifications [44] [53].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

336.11100700 g/mol

Monoisotopic Mass

336.11100700 g/mol

Heavy Atom Count

25

UNII

YNJ78BD0AH

Other CAS

744-80-9

Wikipedia

Benzobarbital

Dates

Last modified: 08-15-2023

[The effect of Asian cobra venom on the content of rat heart and liver mitochondrial phospholipids and the protective effect of benzonal]

I A Shirinova, Sh Sh Nurdinov, L S Klemesheva, K T Almatov
PMID: 16342667   DOI:

Abstract

Administration of a cobra venom to rats resulted in decrease of heart and liver mitochondrial cardiolipins (1.88 and 1.82 times), phosphatidylethanolamines (1.56 and 1.42 times) and phosphatidic acid (1.14 and 1.29 times), whereas the content of phosphadtidylcholins increased by 1.42 and 1.51-fold, respectively. The content of phosphadtidylinositol increased by 3.09 times in liver mitochondria and decreased by 1.28 times in heart mitochondria. Administration of benzonal not only normalized liver mitochondrial phosphadtidylserine content impaired after the venom administration but even exceeded it. Benzonal also minimized changes in mitochondrial phospholipid induced by the cobra venom, and also reduced liver and heart phosphatidic acid content by 1.36 and 1.7 times.


Activation of P-450-Dependent Monooxygenases Modulates the Diuretic Effect of Histochrome in Rats

O S Talalaeva, V M Bryukhanov, Ya F Zverev, V V Lampatov, A Yu Zharikov, N P Mischenko, I I Sheremet'eva
PMID: 26515178   DOI: 10.1007/s10517-015-3066-7

Abstract

We studied the role of the liver monooxygenase system in pharmacological activity of histochrome, a pharmaceutical form of echinochrome A. In experiments on rats, benzonal, an inductor of the monooxygenase system of phenobarbytal type, significantly potentiated the diuretic effect of histochrome. Benzonal withdrawal was followed by a natriuretic reaction. In view of the known inverse relation between the biological effect of the drug and the rate of its metabolism, our findings suggest that the effects of echinochrome A on some kidney excretory function parameters are produced not by native agent, but one of its metabolites.


[Influence of psychotropic drugs on thrombocytes aggregation in patients with epilepsy]

G V Morozov, N V Semenova, O A Slastenko, A L Mishchenko
PMID: 15581040   DOI:

Abstract




[Efficacy of enzyme-inducing agents in experimental tetrachloromethane poisoning]

A S Saratikov, T P Novozheeva, A I Vengerovskiĭ
PMID: 14558353   DOI:

Abstract

Liver monooxygenase system inductors benzonal, galonal, and galodif exceed phenobarbital and zixorin in therapeutic efficacy with respect to rats poisoned with tetrachloromethane. The former drugs increase the content and catalytic activity of cytochrome P-450, improve conjugation with reduced glutathione, prevent the cytolysis of hepatocytes, and stimulate the bile secretion and the liver excretion function.


[USE OF BENZONAL IN EPILEPSY]

N N ANDREEVA
PMID: 14090844   DOI:

Abstract




[TREATMENT OF KOZHEVNIKOV'S EPILEPSY WITH BENZONAL]

N N ANDREEVA, V N KLIUCHIKOV
PMID: 14244582   DOI:

Abstract




[On the new anticonvulsant drug benzonal. (Preliminary results of a clinical test)]

I M SAVICH
PMID: 13986903   DOI:

Abstract




[Effect of benzonal and hyperbaric oxygenation on the intensity of the lipid peroxidation process and activity of the antioxidant system in patient with acute diffuse peritonitis]

B A Gyl'mukhamedov, Z Z Khakimov
PMID: 12145897   DOI:

Abstract

Postsurgical patients with acute general peritonitis display clear disturbances in processes of lipid peroxidation and antioxidative defence. Conventional methods of treatment that have come to be used in the postoperative period to deal with the trouble do not permit achieving an optimum result. Supplementation of the complex of therapeutic measures with hyperbaric oxigenation appeared to have an insignificant effect on the parameters under study. With benzonal, there is noted a complete correction thereof.


[Benzonal--a new Russian anticonvulsant preparation]

V P BELOV
PMID: 13967208   DOI:

Abstract




Efficiency of enzyme-inducing agents in rats with intrahepatic cholestasis

A S Saratikov, T P Novozheeva, R R Akhmedzhanov
PMID: 12512000   DOI: 10.1023/a:1021563703378

Abstract

Inductors of the monooxygenase system benzonal, halonal, and halodif prevented the development of intrahepatic cholestasis induced by a-naphthylisothiocyanate and stimulated detoxifying function of the liver in rats. These agents increased the content of microsomal protein and cytochrome P-450 and accelerated metabolism of types I and II substrates. This was accompanied by a decrease of serum concentrations of total and free bilirubin and activity of liver-specific enzymes. Phenobarbital did not prevent the development of hepatocyte cytolysis.


Explore Compound Types